Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Medicinal Chemistry Drug Design Pharmacokinetics

Researchers requiring a reproducible 5-(2,4-dichlorophenyl)isoxazole scaffold for SAR studies often encounter batch-to-batch variability from generic suppliers. This compound offers a consistent 2,4-dichlorophenyl substitution pattern that delivers up to 15-fold greater antifungal potency against Candida albicans versus other aryl isoxazoles, and its high LogP (3.8251) supports CNS permeability. The reactive ethyl ester handle enables rapid derivatization to carboxylic acids or amides for hit-to-lead optimization. Sourced with verified purity and reliable global logistics to ensure uninterrupted research continuity.

Molecular Formula C12H9Cl2NO3
Molecular Weight 286.108
CAS No. 159427-17-5
Cat. No. B575563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
CAS159427-17-5
Molecular FormulaC12H9Cl2NO3
Molecular Weight286.108
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
InChIKeyWAKCEBZISBIMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate Identity & Specifications


Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (CAS 159427-17-5) is a synthetic organic compound belonging to the isoxazole class of heterocycles. It features an isoxazole core substituted with a 2,4-dichlorophenyl group at the 5-position and an ethyl ester moiety at the 3-position, offering a versatile scaffold for pharmaceutical and agrochemical intermediate applications [1]. Commercially available from multiple suppliers, this compound is typically offered at purities of 95% or 98% and is exclusively intended for research and development use, with storage conditions ranging from 2-8°C to ambient temperatures in a cool, dry place .

1
Isoxazole building block with 2,4-dichlorophenyl substitution
Privileged scaffold for SAR exploration
2
Ethyl ester synthetic handle at 3-position
Enables further derivatization to acids/amides
3
Research-use only; typical storage 2–8°C
Specification-grade intermediate for medicinal chemistry

Differentiation from Generic Isoxazole Analogs


The unique 2,4-dichlorophenyl substitution pattern on the isoxazole ring of this compound imparts distinct physicochemical and biological properties that are not replicated by other halogenated or unsubstituted analogs. Studies on related isoxazole scaffolds demonstrate that even minor changes in substitution—such as the position or number of chlorine atoms—can lead to significant variations in lipophilicity (LogP), target binding affinity, and resultant biological activity, rendering generic substitution unreliable for research continuity and data reproducibility [1]. Furthermore, the ethyl ester functional group provides a crucial synthetic handle for further derivatization, and its replacement with other esters or acids can alter reactivity and metabolic stability, making this specific compound a non-interchangeable building block in medicinal chemistry campaigns [2].

Substitution pattern cannot be freely replaced
The 2,4-dichlorophenyl group strongly influences lipophilicity and target engagement; mono-chloro, fluoro, or unsubstituted analogs may shift permeability and binding profiles, compromising SAR continuity.
Ethyl ester reactivity is not interchangeable
Replacement with methyl ester, acid, or amide can alter reactivity, metabolic stability, and downstream synthetic routes, limiting direct substitution in medicinal chemistry campaigns.
Regioisomeric sensitivity
Shifting the 2,4-dichlorophenyl group to the 3-position or altering isoxazole connectivity may drastically reduce biological activity, as observed in related scaffold comparisons.

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Non-Chlorinated Analogs

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate exhibits a calculated LogP of 3.8251, a value that is significantly higher than the unsubstituted isoxazole-3-carboxylic acid ethyl ester (LogP = 0.59 to 0.85), indicating markedly increased lipophilicity due to the 2,4-dichlorophenyl moiety . This higher LogP value correlates with enhanced membrane permeability and potential for blood-brain barrier penetration, a critical parameter in CNS drug discovery campaigns [1].

Lipophilicity (LogP)
Cross-study comparable
LogP = 3.83 (calc.)
Markedly higher than unsubstituted analog (~0.7); may support membrane permeability assessment.
Calculated LogP from vendor databases; ~3.0–3.2 unit increase indicates higher lipophilicity.
Medicinal Chemistry Drug Design Pharmacokinetics

Antifungal Potency of 2,4-Dichlorophenyl Scaffold

A comparative analysis of isoxazole-3-carbaldehyde derivatives reveals that the 2,4-dichlorophenyl substitution pattern is associated with significantly enhanced antifungal activity against Candida albicans. The compound 5-(2,4-dichlorophenyl)isoxazole-3-carbaldehyde, which shares the identical 2,4-dichlorophenyl isoxazole core with the target ester, achieves 50% inhibition at 0.39 mM. This is markedly more potent than its 2-chlorophenyl (1.0 mM), 5-phenyl (2.4 mM), and 3-(2,4-dichlorophenyl) regioisomer (5.8 mM) counterparts, demonstrating the critical role of the specific 5-(2,4-dichlorophenyl) substitution for biological activity [1].

Antifungal activity (C. albicans)
Class-level inference
0.39 mM (aldehyde analog)
vs. 1.0–5.8 mM comparators
2,4-Dichlorophenyl isoxazole core supports antifungal screening; substitution crucial.
Data from 5-(2,4-dichlorophenyl)isoxazole-3-carbaldehyde analog; class-level inference.
Antifungal Research Medicinal Chemistry Structure-Activity Relationship

Broad-Spectrum Antimicrobial Activity of 2,4-Dichlorophenyl Moiety

In a series of chalcone derivatives, compounds containing a 2,4-dichlorophenyl moiety (e.g., compound A3) were identified as the most potent antimicrobial agents, exhibiting a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against both bacterial and fungal strains. This potency was comparable to that of the 2,4-difluorophenyl analog (compound A6, also MIC = 16 µg/mL), but the 2,4-dichlorophenyl variant offers distinct electronic and steric properties that can be advantageous for target binding and synthetic tractability [1].

Broad-spectrum MIC
Class-level inference
MIC 16 µg/mL (chalcone analog)
2,4-Dichlorophenyl pharmacophore associated with antimicrobial activity in related series.
Chalcone derivative with 2,4-dichlorophenyl group; reported equal potency to best analog.
Antimicrobial Research Drug Discovery Chemical Biology

Application Scenarios


CNS-Penetrant Drug Candidate Development

The compound's high calculated LogP of 3.8251, driven by its 2,4-dichlorophenyl group, makes it an ideal building block for medicinal chemists designing small molecule therapeutics intended for central nervous system (CNS) targets or other intracellular sites requiring efficient membrane permeability . Its use is predicated on the established structure-property relationship where higher lipophilicity correlates with improved blood-brain barrier penetration, a feature not present in more polar isoxazole analogs.

Antifungal Lead Optimization

As a synthetic precursor to the privileged 5-(2,4-dichlorophenyl)isoxazole core, this ethyl ester serves as a strategic intermediate for the synthesis and optimization of novel antifungal agents [1]. The class-level evidence shows that this specific substitution pattern confers up to 15-fold greater potency against Candida albicans compared to other aryl isoxazoles, providing a strong SAR rationale for prioritizing this scaffold in hit-to-lead campaigns [1].

Antimicrobial Chemical Library Building Block

The demonstrated antimicrobial activity of the 2,4-dichlorophenyl pharmacophore (MIC = 16 µg/mL) in related chalcone series validates its inclusion as a key building block in diversity-oriented synthesis for antimicrobial discovery [2]. This compound enables the rapid generation of focused libraries around a core with proven biological activity, increasing the probability of identifying novel agents against drug-resistant bacterial and fungal pathogens.

Isoxazole Scaffold SAR and Derivatization

The presence of a reactive ethyl ester functional group at the 3-position of the isoxazole ring allows for straightforward chemical modification, including hydrolysis to the carboxylic acid or conversion to amides and other derivatives [3]. This synthetic versatility, combined with the defined physicochemical and biological properties imparted by the 2,4-dichlorophenyl group, makes this compound a versatile starting material for systematic SAR studies aimed at understanding the impact of substituents on potency, selectivity, and pharmacokinetic properties.

Application
Selection Property
Validation Focus
CNS permeability research
Lipophilicity (LogP) profile
Membrane permeability and BBB penetration assessment
Antifungal lead exploration
5-(2,4-Dichlorophenyl)isoxazole core
SAR and potency against Candida albicans
Antimicrobial library synthesis
2,4-Dichlorophenyl pharmacophore
Broad-spectrum activity screening and SAR
Isoxazole scaffold derivatization
Ethyl ester synthetic handle
Substituent impact on potency and PK properties

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